5-methyl-2-(pyridin-3-yl)-2H-1,2,3-triazole-4-carboxylic acid
Overview
Description
5-Methyl-2-(pyridin-3-yl)-2H-1,2,3-triazole-4-carboxylic acid is a heterocyclic organic compound characterized by the presence of a triazole ring, a pyridine ring, and a carboxylic acid group
Synthetic Routes and Reaction Conditions:
Heterocyclic Synthesis: The compound can be synthesized through a multi-step process starting from commercially available precursors such as pyridine derivatives and azides
Industrial Production Methods: On an industrial scale, the synthesis may involve optimizing reaction conditions to achieve higher yields and purity. This can include the use of catalysts, varying reaction temperatures, and pressures to enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The carboxylic acid group can undergo oxidation reactions to form derivatives such as esters or amides.
Reduction: Reduction reactions can be performed on the triazole ring or the pyridine ring to produce different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at various positions on the rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often requiring acidic or basic conditions.
Major Products Formed:
Oxidation Products: Esters, amides, and carboxylic acid derivatives.
Reduction Products: Reduced triazole and pyridine derivatives.
Substitution Products: Substituted triazole and pyridine derivatives.
Mechanism of Action
Target of action
Many bioactive compounds containing pyridine and triazole rings have been found to bind with high affinity to multiple receptors . .
Mode of action
The mode of action would depend on the specific targets of the compound. For example, some compounds with similar structures have been found to inhibit enzymes or modulate receptor activity .
Biochemical pathways
The affected pathways would also depend on the specific targets of the compound. Compounds with similar structures have been found to affect a variety of biochemical pathways, including those involved in inflammation, cancer, and infectious diseases .
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It can serve as a probe or inhibitor in biological studies, helping to understand enzyme mechanisms and pathways. Medicine: Industry: Utilized in material science for the development of new materials with specific properties.
Comparison with Similar Compounds
2-Methyl-5-(pyridin-3-yl)-1,3,4-oxadiazole-4-carboxylic acid
3-Methyl-2-(pyridin-3-yl)-1,2,4-triazole-5-carboxylic acid
4-Methyl-2-(pyridin-3-yl)-1,3,5-triazine-6-carboxylic acid
Uniqueness: Compared to these similar compounds, 5-methyl-2-(pyridin-3-yl)-2H-1,2,3-triazole-4-carboxylic acid has a unique combination of functional groups and structural features that may confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-methyl-2-pyridin-3-yltriazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2/c1-6-8(9(14)15)12-13(11-6)7-3-2-4-10-5-7/h2-5H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEHCYCGOQRQPHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(N=C1C(=O)O)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
933744-29-7 | |
Record name | 5-methyl-2-(pyridin-3-yl)-2H-1,2,3-triazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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